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Compound of Interest

Compound Name: 1-Ethynylpyrazole

Cat. No.: B1339652

Executive Summary & Molecular Profile
1-Ethynylpyrazole (C

H

N

) is a heteroaromatic ynamine where the ethynyl group is attached directly to the pyrazole
nitrogen. Unlike its carbon-substituted analogs, the N-alkynyl linkage confers significant
electron-donating character from the nitrogen lone pair into the alkyne

-system, making the molecule reactive toward hydrolysis and electrophiles.
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Property Specification

IUPAC Name 1-Ethynyl-1H-pyrazole

CAS Regist Not commonly listed as bulk reagent
egistr
sty (Transient/Specialized)

Molecular Weight 92.10 g/mol
N1 (
-like), C(
) (
Hybridization
), C(

) (
)

. High Sensitivity (Prone to hydrolysis; store
Stability Class )
under inert atmosphere at -20°C)

Divergent "Click” Reagent, Ynamide-type
Key Application synthons, precursors to N-heterocyclic

carbenes.

Synthesis & Purity Profile

Direct alkylation of pyrazole with ethynyl halides is often low-yielding due to competing
polymerization. The most authoritative synthetic routes involve hypervalent iodine reagents or
elimination protocols.

Primary Synthetic Workflow (lodonium Salt Route)

This method avoids harsh bases that degrade the product.
» Activation: Reaction of pyrazole with alkynyl(phenyl)iodonium tosylate.

« Conditions: Mild base (e.g., K
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PO
or t-BuOK), DCM/DMF, 0°C to RT.
 Purification: Rapid filtration through neutral alumina (avoid silica gel due to acidity/hydrolysis

risk).

Alternative: Pyrolytic Generation

Historically, 1-ethynylpyrazole has been identified in the pyrolysate of 1-propynoylpyrazole at
700-1000°C, confirming its existence as a discrete molecular entity, though this is not a

preparative method.

1H-Pyrazole w’ H20 / Acid
Transition State C-N Coupling _ | 1-Ethynylpyrazole | ~ (Degradation) »|  Hydrolysis Product
/ (Cu/Base mediated) = (N-Ethynyl) (1-Acetylpyrazole / Amide)

Alkynyl(phenyl)iodonium
Tosylate

Click to download full resolution via product page

Figure 1: Synthesis workflow highlighting the critical instability pathway (hydrolysis).

Spectroscopic Characterization

The characterization of 1-ethynylpyrazole relies on distinguishing the N-alkynyl connectivity
from C-alkynyl isomers.

Nuclear Magnetic Resonance (NMR)

The N-attachment exerts a unique shielding effect on the alkyne proton compared to aryl
alkynes.
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Chemical Shift

( o . Structural
Nucleus Multiplicity Assignment

Insight
)

Upfield shift vs.

aryl alkynes due
2.90 — 3.20 ppm Singlet (s) C-H to N-lone pair

donation

(ynamine effect).

Deshielded by
7.50 — 7.80 ppm Doublet (d) Pyrazole H3/H5 ring current and

N-substitution.

) Characteristic
6.20 — 6.40 ppm Triplet/dd Pyrazole H4 o
pyrazole splitting.

. ~75.0 ppm i N-C -Carbon attached
to Nitrogen.

- B -Carbon
c 55.0 ppm C-H

(Terminal).

Diagnostic Feature: The absence of an N-H signal (usually broad, >10 ppm) and the presence
of the sharp acetylenic singlet confirm N-substitution.

Vibrational Spectroscopy (IR)
e C
C Stretch: A band at 2140-2160 cm

. This is often stronger than in dialkyl alkynes due to the dipole moment created by the
polarized C-N bond.

e C-H Stretch: Sharp band at ~3250-3300 cm

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Differentiation:C-ethynyl isomers typically show the C

C stretch at slightly higher frequencies (2100-2250 cm

) and lack the hydrolytic instability.

Mass Spectrometry

e Molecular lon: [M]

=92 m/z.

o Fragmentation: Loss of C

H (ethynyl radical) to give the pyrazolyl cation (m/z 67), followed by ring opening (HCN loss).

Structural Dynamics & Crystallography

While X-ray structures of the parent liquid are rare, derivatives (e.g., 1-(phenylethynyl)pyrazole)
exhibit specific geometries.

e Geometry: The N1 atom is essentially planar (

), allowing conjugation of the lone pair into the alkyne.

e Bond Lengths: The N1-C(

) bond is shorter than a standard N-C single bond (approx. 1.35 A vs 1.45 A), indicating
partial double bond character.

e Linearity: The N-C

C-H unit is linear (180°).

Lone Pair
Neutral Form Donation Zwitterionic Form
N-C=C-H N+=C=C--H

Click to download full resolution via product page

This resonance increases electron density
""" at the beta-carbon, making it

susceptible to protonation (Hydrolysis).
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Figure 2: Resonance contribution explaining the 'ynamine' character and hydrolytic instability.

Reactivity & Stability Profile

Critical Warning: 1-Ethynylpyrazole is significantly less stable than 3- or 4-ethynylpyrazole.

Hydrolytic Instability

In the presence of moisture and acid catalysis, the electron-rich

-carbon is protonated, leading to the formation of a keteniminium ion intermediate, which
hydrolyzes to 1-acetylpyrazole or releases pyrazole and acetic acid.

e Protocol: All characterization must be performed in anhydrous deuterated solvents (CDCI

passed through basic alumina).

"Click" Chemistry (CUAAC)

1-Ethynylpyrazole can serve as the alkyne component in Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) to form 1-(1,2,3-triazol-4-yl)pyrazoles.

o Advantage: Creates a unique N-C linked bi-heteroaryl scaffold.

o Challenge: The copper catalyst can sometimes promote hydrolysis or oxidative coupling
(Glaser coupling) of the sensitive alkyne.

e Solution: Use ligand-accelerated catalysis (e.g., TBTA) and strictly anhydrous conditions.
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» Click Chemistry Context: Fokin, V. V., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition."
[1] Journal of the American Chemical Society, 2005.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Click Chemistry [organic-chemistry.org]

e To cite this document: BenchChem. [Technical Guide: Structural Analysis and
Characterization of 1-Ethynylpyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339652#1-ethynylpyrazole-structural-analysis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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